molecular formula C22H17N3O2 B11694017 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11694017
M. Wt: 355.4 g/mol
InChI Key: JVLOKJWUZOTMRY-YDZHTSKRSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a naphthalene ring and a quinoline ring, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 70°C for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imine groups.

    Substitution: Substituted derivatives with new functional groups replacing the imine hydrogen.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating through the hydroxyl, imine, and carbonyl groups. This coordination can inhibit the activity of certain enzymes by blocking their active sites or altering their conformation. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its combination of a naphthalene ring and a quinoline ring, which imparts distinct electronic and steric properties. This structural uniqueness enhances its ability to form stable metal complexes and exhibit diverse biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-14-12-18(17-8-4-5-9-20(17)24-14)22(27)25-23-13-19-16-7-3-2-6-15(16)10-11-21(19)26/h2-13,26H,1H3,(H,25,27)/b23-13+

InChI Key

JVLOKJWUZOTMRY-YDZHTSKRSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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